molecular formula C21H25ClN2O4S B4023425 2-[(3-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide

2-[(3-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide

Cat. No.: B4023425
M. Wt: 437.0 g/mol
InChI Key: UFJZGYOZUIJVFO-UHFFFAOYSA-N
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Description

2-[(3-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide is a synthetic organic compound It is characterized by the presence of a chlorophenyl group, a methylphenyl group, a sulfonylamino group, and an oxolan-2-ylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 3-chlorobenzyl chloride, undergoes a nucleophilic substitution reaction with a suitable nucleophile to form the 3-chlorophenyl intermediate.

    Formation of the Methylphenyl Intermediate: 4-methylbenzenesulfonyl chloride reacts with an amine to form the 4-methylphenylsulfonylamino intermediate.

    Coupling Reaction: The 3-chlorophenyl intermediate and the 4-methylphenylsulfonylamino intermediate are coupled under appropriate conditions to form the desired compound.

    Introduction of the Oxolan-2-ylmethyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylphenyl group, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions may target the sulfonylamino group, converting it to the corresponding amine.

    Substitution: The chlorophenyl group may undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Amines, thiols, alcohols

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines

    Substitution Products: Various derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity Studies: The compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

    Pharmaceutical Development: The compound may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

    Material Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(3-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide would depend on its specific application. For example, if the compound exhibits biological activity, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved would depend on the nature of these interactions and the resulting biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(3-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide: This compound is unique due to the presence of the oxolan-2-ylmethyl group, which may impart specific properties.

    2-[(3-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide: Lacks the oxolan-2-ylmethyl group, which may result in different chemical and biological properties.

    2-[(3-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-methylacetamide: Contains a methyl group instead of the oxolan-2-ylmethyl group, potentially affecting its reactivity and applications.

Uniqueness

The presence of the oxolan-2-ylmethyl group in this compound may impart unique properties, such as increased solubility, stability, or specific interactions with biological targets. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4S/c1-16-7-9-20(10-8-16)29(26,27)24(14-17-4-2-5-18(22)12-17)15-21(25)23-13-19-6-3-11-28-19/h2,4-5,7-10,12,19H,3,6,11,13-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJZGYOZUIJVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=CC=C2)Cl)CC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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